![molecular formula C22H20N4O6S B2513650 methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate CAS No. 941876-91-1](/img/structure/B2513650.png)
methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrazine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene-2-carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethoxyphenyl acetate
- 3,4-Dimethoxyphenethylamine
- Methyl 3,4-dimethoxycinnamate
Uniqueness
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is unique due to its combination of pyrazolo[1,5-a]pyrazine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene core substituted with a methyl ester and an acetamido group, along with a pyrazolo[1,5-a]pyrazine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exert their effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular responses.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:
- A study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
- The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities:
- Research indicates that they can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate against Mycobacterium tuberculosis:
- A focused library of analogues showed improved activity against Mtb, indicating that structural modifications can enhance efficacy .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-30-17-5-4-13(10-18(17)31-2)15-11-16-21(28)25(7-8-26(16)24-15)12-19(27)23-14-6-9-33-20(14)22(29)32-3/h4-11H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRCIQSJOCIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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